

# Phenyl acridine-9-carboxylate molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Phenyl acridine-9-carboxylate*

Cat. No.: *B017463*

[Get Quote](#)

An In-Depth Technical Guide to **Phenyl Acridine-9-Carboxylate** for Advanced Research Applications

## Introduction

**Phenyl acridine-9-carboxylate** is a heterocyclic ester belonging to the acridine class of compounds. While the acridine scaffold itself is renowned for its broad spectrum of biological activities, including anticancer and antimicrobial properties, **phenyl acridine-9-carboxylate** holds specific and critical importance as a chemical intermediate.<sup>[1][2][3]</sup> Its primary role in modern chemical and biomedical science is as a direct precursor to highly sensitive chemiluminescent agents—specifically, 9-(phenoxy carbonyl)-10-methylacridinium salts.<sup>[4]</sup> These derivatives are instrumental in a variety of analytical and diagnostic assays due to their ability to emit light upon oxidation.<sup>[4]</sup>

This technical guide provides a comprehensive overview of **phenyl acridine-9-carboxylate**, designed for researchers, medicinal chemists, and professionals in drug development. It covers the molecule's fundamental properties, a detailed and validated synthesis protocol, structural characterization, and its key applications, with a focus on the scientific rationale behind each step.

## Core Molecular Profile

The identity and structural integrity of a compound are its most fundamental characteristics.

**Phenyl acridine-9-carboxylate** is defined by a specific arrangement of 20 carbon atoms, 13

hydrogen atoms, one nitrogen atom, and two oxygen atoms.

| Identifier        | Value                                           | Source(s)                                                                       |
|-------------------|-------------------------------------------------|---------------------------------------------------------------------------------|
| IUPAC Name        | phenyl 9-acridinecarboxylate                    | <a href="#">[5]</a>                                                             |
| CAS Number        | 109392-90-7                                     | <a href="#">[5]</a> <a href="#">[6]</a>                                         |
| Molecular Formula | C <sub>20</sub> H <sub>13</sub> NO <sub>2</sub> | <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| Molecular Weight  | 299.32 g/mol                                    | <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>                     |
| Synonyms          | Phenyl 9-acridinecarboxylate                    | <a href="#">[6]</a>                                                             |

## Structural Characteristics

X-ray crystallography studies have provided precise insights into the three-dimensional structure of **phenyl acridine-9-carboxylate**.<sup>[4]</sup> The core acridine ring system is nearly planar.<sup>[4]</sup> A key structural feature is the spatial relationship between the acridine and phenyl rings; they are oriented at a dihedral angle of 6.4°.<sup>[4]</sup> Furthermore, the carboxyl group, which links the two ring systems, is significantly twisted, with an angle of 83.6° relative to the acridine skeleton.<sup>[4]</sup> This twisted conformation is a critical determinant of the molecule's crystal packing and reactivity.

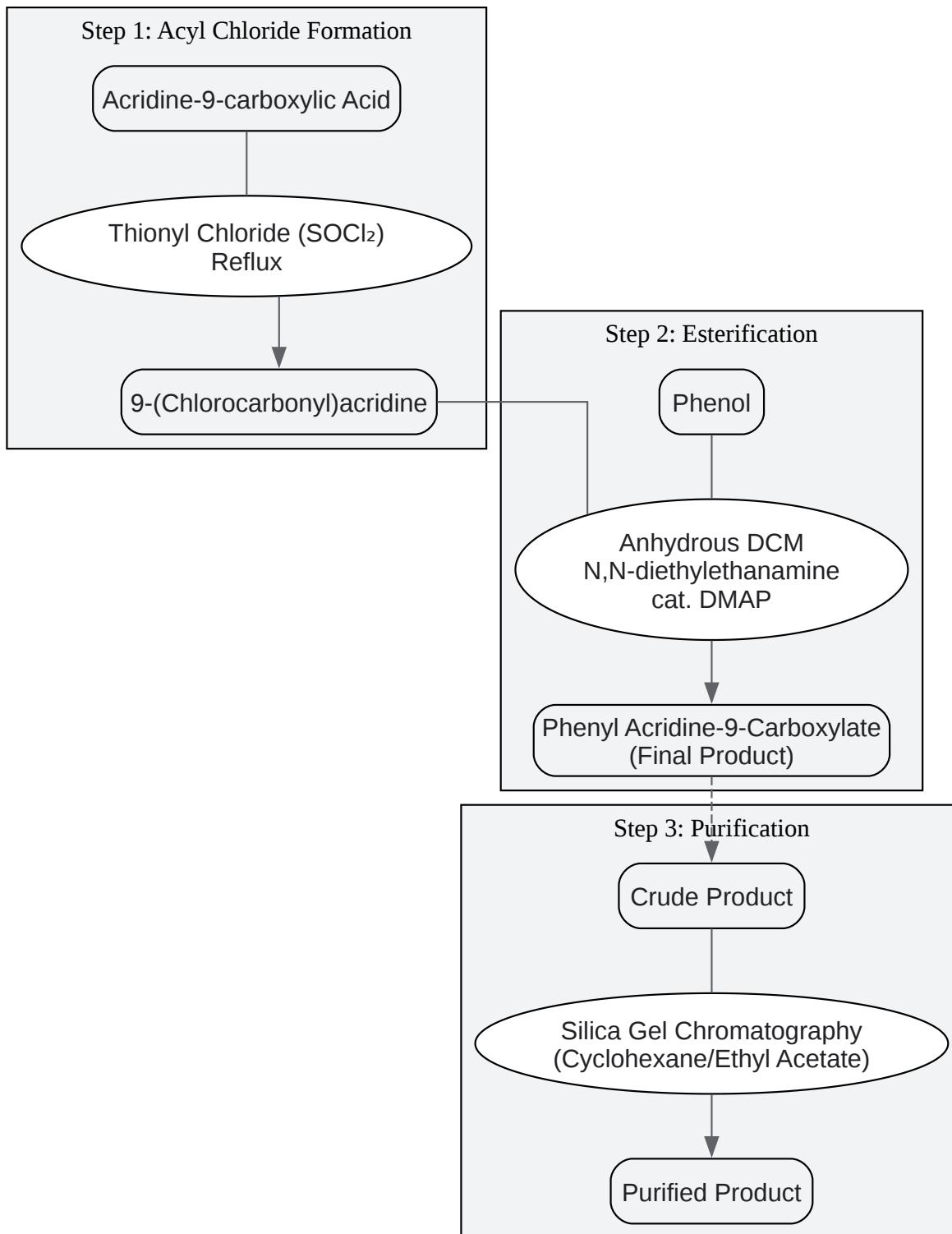
## Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in experimental settings.

| Property      | Value                                                                                                                                                    | Source(s) |
|---------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Appearance    | Pale-yellow crystalline solid                                                                                                                            | [4][5]    |
| Melting Point | 188–192 °C (463–464 K)                                                                                                                                   | [4][9]    |
| Storage       | Store sealed in a dry environment at room temperature.                                                                                                   | [5][8]    |
| Solubility    | While quantitative data is limited, purification protocols indicate solubility in organic solvent mixtures such as cyclohexane and ethyl acetate.<br>[4] |           |

## Synthesis and Purification

The synthesis of **phenyl acridine-9-carboxylate** is a well-established multi-step process. The methodology described below is a robust and reproducible protocol derived from peer-reviewed literature.[4]


## Synthetic Rationale

The overall strategy involves a classic esterification reaction between a phenol and an activated carboxylic acid derivative.

- Activation of Carboxylic Acid: The starting material, acridine-9-carboxylic acid, is first converted to its more reactive acyl chloride derivative, 9-(chlorocarbonyl)acridine. Thionyl chloride ( $\text{SOCl}_2$ ) is the reagent of choice for this transformation as its byproducts ( $\text{SO}_2$  and  $\text{HCl}$ ) are gaseous, which simplifies purification.[4][10]
- Esterification: The resulting acyl chloride is then reacted with phenol. This reaction requires a non-nucleophilic base, such as N,N-diethylethanamine (triethylamine), to scavenge the  $\text{HCl}$  generated during the esterification. A super-nucleophilic catalyst, N,N-dimethyl-4-pyridinamine (DMAP), is added in catalytic amounts to dramatically increase the reaction

rate.[4] The entire process is conducted in an anhydrous solvent (dichloromethane) to prevent hydrolysis of the reactive acyl chloride intermediate.[4]

## Synthesis Workflow Diagram

[Click to download full resolution via product page](#)**Caption: Synthesis workflow for Phenyl Acridine-9-Carboxylate.**

## Detailed Experimental Protocol

### Part A: Synthesis of 9-(Chlorocarbonyl)acridine

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acridine-9-carboxylic acid (1.0 eq).
- In a fume hood, carefully add a tenfold molar excess of thionyl chloride (10.0 eq).[\[4\]](#)
- Heat the mixture to reflux for 1 hour. The solid should fully dissolve.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting solid, acridine-9-carboxylic acid chloride, is typically used in the next step without further purification.[\[10\]](#)

### Part B: Synthesis of Phenyl Acridine-9-Carboxylate

- Dissolve the crude 9-(chlorocarbonyl)acridine (1.0 eq) in anhydrous dichloromethane (DCM) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).
- To this solution, add phenol (1.05 eq), N,N-diethylethanamine (1.5 eq), and a catalytic amount of N,N-dimethyl-4-pyridinamine (DMAP, 0.1 eq).[\[4\]](#)
- Stir the reaction mixture at room temperature for 15 hours.[\[4\]](#)
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with 1M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

## Purification Protocol

- Prepare a silica gel column using a slurry of silica in the chosen eluent system.
- Dissolve the crude product in a minimal amount of dichloromethane.
- Load the dissolved product onto the silica gel column.
- Elute the column with a solvent mixture of cyclohexane/ethyl acetate (3/2 v/v).[\[4\]](#)
- Collect the fractions containing the desired product (as identified by TLC).
- Combine the pure fractions and evaporate the solvent to yield **phenyl acridine-9-carboxylate** as pale-yellow crystals.[\[4\]](#)

## Spectroscopic and Structural Characterization

Confirmation of the product's identity and purity is paramount. A combination of spectroscopic techniques is employed for full characterization.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are essential for confirming the molecular structure. Detailed studies have been performed to assign the chemical shifts of the protons and carbons in various deuterated solvents, providing a reference for structure verification.[\[11\]](#)
- X-ray Crystallography: As previously mentioned, single-crystal X-ray diffraction provides unambiguous proof of structure and offers detailed information on bond lengths, bond angles, and crystal packing interactions.[\[4\]](#)
- Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The expected molecular ion peak for  $\text{C}_{20}\text{H}_{13}\text{NO}_2$  would be observed.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, most notably the characteristic ester carbonyl ( $\text{C}=\text{O}$ ) stretch.

## Applications in Research and Development Precursor for Chemiluminescent Probes

The principal application of **phenyl acridine-9-carboxylate** is its role as a stable, storable precursor for chemiluminescent acridinium esters.<sup>[4]</sup> Through N-alkylation (typically methylation at the acridine nitrogen), it is converted into a 9-(phenoxy carbonyl)-10-methylacridinium salt.<sup>[4]</sup> These acridinium salts are highly valued in the field of diagnostics and analytical chemistry for several reasons:

- High Quantum Yield: They produce a high number of photons per reaction event, leading to excellent sensitivity.
- Fast Light Emission: The light-emitting reaction is rapid, allowing for quick and high-throughput assays.
- Favorable Reaction Conditions: The chemiluminescent reaction is typically triggered under mild oxidative conditions (e.g., alkaline hydrogen peroxide).

These properties make acridinium esters ideal labels for immunoassays, nucleic acid probes, and other high-sensitivity detection methods.

## Broader Context: The Acridine Scaffold in Drug Discovery

The acridine core is a "privileged scaffold" in medicinal chemistry. Acridine derivatives have been investigated and developed for a wide range of therapeutic applications, including:

- Anticancer Agents: Many acridine derivatives function as DNA intercalators and topoisomerase inhibitors, leading to cytotoxic effects in cancer cells.<sup>[1]</sup>
- Antimicrobial and Antiparasitic Agents: The ability of acridines to bind to DNA makes them effective against a variety of bacteria and parasites.<sup>[1][3]</sup>

While **phenyl acridine-9-carboxylate** itself is not typically the final active pharmaceutical ingredient, its synthesis and derivatization are of great interest to drug development professionals exploring new acridine-based therapeutics.

## Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **phenyl acridine-9-carboxylate**.

- GHS Signal Word: Warning.[\[5\]](#)
- Hazard Statements:
  - H315: Causes skin irritation.[\[5\]](#)
  - H319: Causes serious eye irritation.[\[5\]](#)
  - H335: May cause respiratory irritation.[\[5\]](#)
- Precautionary Statements:
  - P261: Avoid breathing dust.[\[5\]](#)
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[5\]](#)

Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

## References

- Trzybiński, D., et al. (2014). **Phenyl acridine-9-carboxylate**. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o305. [\[Link\]](#)
- Krzymiński, K., et al. (2011). 1H and 13C NMR spectra, structure and physicochemical features of **phenyl acridine-9-carboxylates** and 10-methyl-9-(phenoxy carbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment. Magnetic Resonance in Chemistry, 49(2), 85-96. [\[Link\]](#)
- Chemspace. (n.d.). **Phenyl acridine-9-carboxylate**. Chemspace.
- Gensicka-Kowalewska, M., et al. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances, 7(22), 13234-13266. [\[Link\]](#)
- Patel, M. K., et al. (2005). Synthesis and properties of chemiluminescent acridinium esters. ORCA - Online Research @ Cardiff. [\[Link\]](#)
- Pal, T., et al. (2011). 9-phenyl acridine exhibits antitumour activity by inducing apoptosis in A375 cells. Molecular Biology Reports, 39(2), 1839-1846. [\[Link\]](#)

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Acridine. Pharmaguideline.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 2. 9-phenyl acridine exhibits antitumour activity by inducing apoptosis in A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]
- 4. Phenyl acridine-9-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenyl acridine-9-carboxylate | 109392-90-7 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. PHENYL ACRIDINE-9-CARBOXYLATE | 109392-90-7 [chemicalbook.com]
- 8. 109392-90-7|Phenyl acridine-9-carboxylate|BLD Pharm [bldpharm.com]
- 9. PHENYL ACRIDINE-9-CARBOXYLATE CAS#: 109392-90-7 [chemicalbook.com]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxy carbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Phenyl acridine-9-carboxylate molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b017463#phenyl-acridine-9-carboxylate-molecular-weight-and-formula>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)